Acotiamide Impurity 9
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Overview
Description
Acotiamide Impurity 9: is a chemical compound that is often encountered as a byproduct during the synthesis of Acotiamide, a drug used to treat functional dyspepsia. The identification and control of such impurities are crucial to ensure the efficacy and safety of pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of Acotiamide Impurity 9 involves several steps. One common method includes the reaction of 2-hydroxy-4,5-dimethoxybenzoyl chloride with thiazole derivatives under specific conditions. The reaction typically requires a solvent like methanol and a catalyst to facilitate the process .
Industrial Production Methods: : In industrial settings, the synthesis of Acotiamide and its impurities, including Impurity 9, is carried out using large-scale reactors. The process is optimized to minimize the formation of impurities while maximizing yield. The use of advanced purification techniques such as chromatography ensures the removal of unwanted byproducts .
Chemical Reactions Analysis
Types of Reactions: : Acotiamide Impurity 9 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: : Acotiamide Impurity 9 is used as a reference standard in analytical chemistry to ensure the purity and quality of Acotiamide. It helps in the identification and quantification of impurities in pharmaceutical formulations .
Biology: : In biological research, this compound is studied to understand its potential effects on biological systems. This includes its interaction with enzymes and receptors .
Medicine: : While Acotiamide itself is used to treat functional dyspepsia, the study of its impurities, including Impurity 9, is essential to ensure the safety and efficacy of the drug. Regulatory agencies require detailed analysis of such impurities .
Industry: : In the pharmaceutical industry, this compound is used in quality control processes to ensure that the final product meets the required standards. It is also used in the development of new synthetic routes and purification methods .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Acotiamide Impurity 5: Another impurity formed during the synthesis of Acotiamide.
Acotiamide Impurity 6 Maleate: A related compound with a similar structure.
Acotiamide Impurity 10: Another byproduct of the Acotiamide synthesis process.
Uniqueness: : Acot
Properties
CAS No. |
948053-83-6 |
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Molecular Formula |
C6H10N4OS |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C6H10N4OS/c7-1-2-9-5(11)4-3-12-6(8)10-4/h3H,1-2,7H2,(H2,8,10)(H,9,11) |
InChI Key |
HPZXUPNVNQPPJT-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N)C(=O)NCCN |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)NCCN |
Synonyms |
4-Thiazolecarboxamide, 2-amino-N-(2-aminoethyl); 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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